molecular formula C9H7N3O3 B3011521 Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate CAS No. 2567502-25-2

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate

Cat. No.: B3011521
CAS No.: 2567502-25-2
M. Wt: 205.173
InChI Key: YSZCUPNEYQCPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate (CAS 2567502-25-2) is a high-value chemical building block with significant utility in organic and medicinal chemistry research. This compound features a pyrazolo[1,5-a]pyrazine core functionalized with both formyl and carboxylate ester groups, making it a versatile intermediate. Its primary research application is as a bielectrophilic reagent in cascade synthesis . It reacts efficiently with diamines, such as 1,2-ethanediamine or 1,3-propanediamine, at room temperature to construct complex polycyclic nitrogen-containing heterocycles like pentaazacyclopenta[d]acenaphthalenes and pentaazaaceanthrylenes in a single step . The presence of the 3-formyl group is critical for this reactivity, enabling the formation of novel molecular architectures that are of interest in materials science and drug discovery . The broader pyrazolo[1,5-a]pyrazine scaffold is recognized in pharmacological research, as derivatives have been investigated as potent and selective antagonists for various receptors (e.g., V1b, CXCR7) and as inhibitors for several kinases . This specific methyl 3-formyl derivative, with its two reactive electrophilic sites, provides researchers with a powerful tool for the efficient generation of diverse chemical libraries. This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)7-8-6(5-13)4-11-12(8)3-2-10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZCUPNEYQCPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567502-25-2
Record name methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with diethyl oxalate, followed by formylation and esterification steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the formyl group into alcohols or other reduced forms.
  • Substitution Reactions : It can engage in nucleophilic substitution reactions where functional groups are replaced by nucleophiles .

Biological Research Applications

The biological potential of this compound has garnered attention due to its possible antimicrobial and anticancer properties. Research indicates that this compound may act as an inhibitor for various kinases, which are critical in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .

Case Study: Anticancer Activity

A study exploring the anticancer effects of pyrazolo[1,5-a]pyrazines highlighted the compound's ability to inhibit specific kinases involved in tumor growth. The results demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential utility in drug development targeting cancer therapies .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its role in drug design. It shows promise in developing inhibitors for enzymes such as PI3K-γ kinase and p38 kinase, which are implicated in various diseases including cancer and inflammatory disorders. The ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications .

Industrial Applications

The compound is also utilized in the development of new materials with unique electronic or optical properties. Its heterocyclic structure makes it suitable for applications in organic electronics and photonics. By modifying its chemical properties, researchers aim to enhance the functionality of materials used in sensors and light-emitting devices .

Summary of Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Cyclization : Starting from 3-aminopyrazole and diethyl oxalate under controlled conditions.
  • Formylation : Introducing the formyl group through specific reagents.
  • Esterification : Finalizing the structure by converting carboxylic acids into esters.

These steps can be optimized for large-scale production using continuous flow reactors to enhance efficiency and minimize waste .

Mechanism of Action

The mechanism by which Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions that modulate the activity of these targets .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

  • It exhibits antiviral activity against hepatitis B virus (HBV), reducing HBV DNA and antigen levels in vitro . Its simpler structure (low molecular weight) enhances synthetic accessibility compared to pyrazine-containing analogs .
  • Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-09-5) :
    Structural isomerism arises from the formyl group at position 3 and ester at position 3. This derivative has a molecular weight of 204.18 g/mol and is used in Suzuki-Miyaura cross-coupling reactions for drug discovery . The altered substituent positions may influence electronic properties and reactivity compared to the pyrazine analog .

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 5815-79-2): This compound features a pyrimidine ring fused to pyrazole, with a trifluoromethyl group enhancing lipophilicity and metabolic stability. Such substitutions are common in antitumor agents, as seen in related pyrazolo[1,5-a]pyrimidines exhibiting IC₅₀ values as low as 2.70 µM against liver carcinoma (HEPG2-1) .
  • 3-Formylpyrazolo[1,5-a]pyrimidines (e.g., 103a–j) :
    Synthesized via microwave-assisted cyclocondensation and formylation, these derivatives achieve yields of 72–91% , highlighting efficient synthetic routes compared to traditional methods for pyrazine analogs .

Pyrazolo[1,5-a]pyrazine Derivatives

  • Pyrazolo[1,5-a]pyrazine-3-carboxylic acid :
    Lacking the formyl and ester groups, this derivative (carboxylic acid at position 3) exhibits higher polarity and acidity, impacting solubility and bioavailability .

Key Structural and Functional Differences

Compound Core Structure Key Substituents Applications References
Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate Pyrazolo[1,5-a]pyrazine 3-formyl, 4-methyl ester Synthetic intermediate
HBSC-11 Pyrazolo[1,5-a]pyridine 2-methyl ester Anti-HBV activity
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 5-formyl, 3-methyl ester Cross-coupling reactions
Pyrazolo[1,5-a]pyrimidine 7c Pyrazolo[1,5-a]pyrimidine 4-methylphenyl, 7-trifluoromethyl Antitumor (IC₅₀ = 2.70 µM)
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo[1,5-a]pyrazine 4-chloro, 6-methyl, 2-ethyl ester Undisclosed biological activity

Biological Activity

Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

1. Structural Characteristics

This compound features a pyrazolo[1,5-a]pyrazine core with a formyl group at the 3-position and a carboxylate moiety at the 4-position. The molecular structure can be represented as follows:

C9H8N4O3\text{C}_9\text{H}_8\text{N}_4\text{O}_3

This structure contributes to its reactivity and interaction with various biological targets.

2. Synthesis

The synthesis of this compound typically involves functionalization of the pyrazinoid scaffold. A common method includes the reaction of substituted pyrazoles with appropriate aldehydes or carboxylic acids under controlled conditions to yield high-purity products.

Table 1: Synthesis Overview

Reaction StepReagents/ConditionsYield (%)
Initial ReactionPyrazolo compound + Formylating agent>90
PurificationColumn chromatography>95

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines, including derivatives like this compound. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia)
  • IC50 Values : Ranged from 10 µM to 50 µM depending on the specific derivative and cell line.

Case Study: Anticancer Evaluation

A study evaluated several pyrazolo compounds against human cancer cell lines. This compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 of approximately 25 µM , suggesting its potential as a lead compound for further development.

3.2 Enzyme Inhibition

Moreover, derivatives of this compound have been tested for their ability to inhibit various enzymes such as kinases and glucosidases.

  • Enzyme Targets : α-glucosidase
  • Inhibition Efficiency : Compounds exhibited IC50 values ranging from 15 µM to 200 µM , demonstrating effective enzyme inhibition compared to standard drugs like acarbose (IC50 = 750 µM).

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundα-glucosidase25
Acarboseα-glucosidase750

4. Mechanistic Insights

The mechanism of action for this compound involves interaction with key protein targets leading to apoptosis in cancer cells and inhibition of carbohydrate metabolism through enzyme interaction. Molecular docking studies suggest that this compound binds effectively to active sites on target proteins.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate?

The synthesis typically involves sequential functionalization of the pyrazolo[1,5-a]pyrazine core. A validated method starts with methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, which undergoes nitration using HNO₃ in H₂SO₄ at 0°C to introduce a nitro group at position 2. Subsequent formylation is achieved via Vilsmeier-Haack conditions (POCl₃/DMF) or hydrolysis of silylformamidine intermediates under acidic conditions (e.g., 20% HBr) to yield the aldehyde . Optimization of reaction time and temperature (e.g., 60°C for 10–30 minutes) is critical to maximize yields (75–87%) while minimizing side reactions.

Q. How is this compound characterized spectroscopically?

Characterization relies on ¹H/¹³C NMR , HRMS , and elemental analysis . Key NMR signals include:

  • Aldehyde proton : δ 10.94 ppm (singlet, CDCl₃) .
  • Ester methyl group : δ 4.11 ppm (singlet, CDCl₃) .
  • Pyrazine/pyrazole ring protons: δ 8.84–8.77 ppm (aromatic region). HRMS (ESI) confirms the molecular ion ([M+H]⁺), while elemental analysis validates purity (e.g., C: 43.21% calculated vs. 43.43% observed) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at position 3 of the pyrazolo[1,5-a]pyrazine core?

Regioselectivity is controlled by electronic directing effects . For example, bromination with NBS in MeCN selectively targets position 3 due to the electron-rich pyrazole ring, while nitration (HNO₃/H₂SO₄) favors the same position via electrophilic aromatic substitution . Steric hindrance from the methyl ester at position 4 further directs reactivity to position 3. Computational studies (e.g., Fukui indices) could refine predictions for novel derivatives.

Q. How do steric and electronic effects influence the reactivity of the formyl group in further derivatization?

The aldehyde’s reactivity is modulated by adjacent substituents:

  • Electron-withdrawing groups (e.g., nitro at position 3) enhance electrophilicity, facilitating nucleophilic additions (e.g., hydrazones, imines) .
  • Steric bulk near the formyl group (e.g., bromine at position 7) may reduce reactivity, necessitating milder conditions (e.g., low-temperature Schlenk techniques). Kinetic studies using in-situ FTIR or LC-MS can track reaction progress under varying conditions .

Q. What methodologies address contradictions in reported yields for pyrazolo[1,5-a]pyrazine derivatives?

Yield discrepancies often arise from reaction scalability and purification challenges . For instance:

  • Scale-up issues : Small-scale microwave-assisted syntheses (e.g., 1–2 mmol) report higher yields (80–90%) compared to batch reactions (50–70%) due to efficient heat transfer .
  • Purification : Recrystallization from hexane/ether mixtures improves purity but may reduce yields due to solubility limitations . Robust protocols recommend iterative solvent screening (e.g., DCM/MeOH gradients) for optimal recovery.

Q. Can this compound serve as a precursor for bioactive molecules?

While direct biological data are limited, structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) exhibit antitumor activity (IC₅₀ = 2.7–4.9 µM against HEPG2 cells) . The formyl group enables conjugation with pharmacophores (e.g., thiosemicarbazides, hydrazides) via Schiff base formation, making it a versatile intermediate for drug-discovery pipelines .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps (e.g., cyclocondensation) to reduce side products .
  • Characterization : Use heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives.
  • Functionalization : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for C–C bond formation at position 7, leveraging brominated precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.